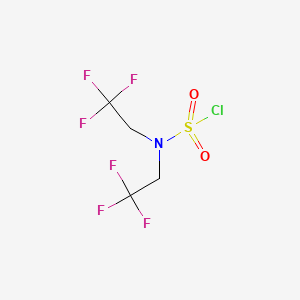![molecular formula C16H29N3O2 B2660533 1-Cyclohexyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea CAS No. 2415603-51-7](/img/structure/B2660533.png)
1-Cyclohexyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is a urea derivative, and it has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry. This compound has shown potential as an anti-inflammatory agent, and it has also been studied for its potential as an anticancer agent.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression. Physiologically, it has been shown to reduce inflammation and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Cyclohexyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea in lab experiments is that it is relatively easy to synthesize. Additionally, it has shown potential as an anti-inflammatory and anticancer agent, making it a promising compound for further research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 1-Cyclohexyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea. One direction is to further study its potential as an anti-inflammatory and anticancer agent. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective drugs. Additionally, it may be worthwhile to study the potential side effects of this compound, as well as its pharmacokinetics and pharmacodynamics, in order to better understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis method of 1-Cyclohexyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea involves the reaction of cyclohexyl isocyanate with 1-(oxan-4-yl)pyrrolidin-3-amine in the presence of a suitable solvent. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c20-16(17-13-4-2-1-3-5-13)18-14-6-9-19(12-14)15-7-10-21-11-8-15/h13-15H,1-12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKJHQNOWYHTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2CCN(C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-Phenyl-N-[phenyl(pyridin-2-YL)methyl]ethenesulfonamide](/img/structure/B2660452.png)
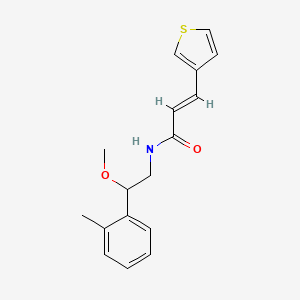
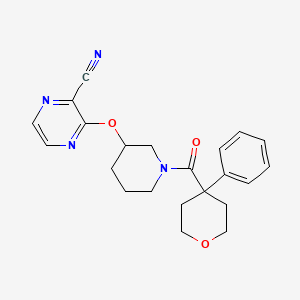
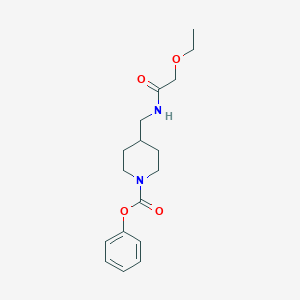
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2660457.png)
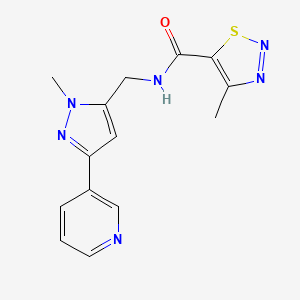
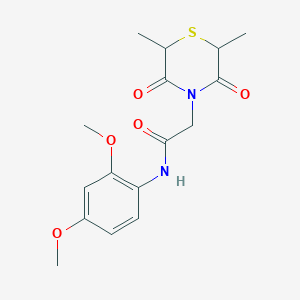
![4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B2660460.png)
![N-(3-methoxyphenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2660463.png)
![N-(3-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2660464.png)
![(Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2660465.png)
![8-(4-ethoxyphenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2660466.png)

